Angenomalin
Overview
Description
Angenomalin is a naturally occurring furanocoumarin, specifically identified as 8,9-dihydro-2H-furo2,3-hbenzopyran-2-one carrying a prop-1-en-2-yl substituent at position 8 . This compound is found in the roots and rhizomes of certain plants, such as Notopterygium incisum . Furanocoumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angenomalin involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a furan ring precursor, which undergoes cyclization in the presence of a suitable catalyst to form the furanocoumarin structure . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as the roots of Notopterygium incisum . The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Angenomalin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its biological activity.
Reduction: Reduction reactions can modify the double bonds within the furanocoumarin structure.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced furanocoumarins, and substituted analogs, each with distinct biological activities .
Scientific Research Applications
Angenomalin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive furanocoumarins.
Biology: Studied for its role in plant defense mechanisms and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of Angenomalin involves its interaction with specific molecular targets and pathways. It is known to bind to DNA, inhibiting the replication of certain pathogens. Additionally, it can modulate enzyme activity, such as inhibiting monoamine oxidase, which plays a role in neurotransmitter regulation . These interactions contribute to its therapeutic effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Angenomalin is unique among furanocoumarins due to its specific structural features and biological activities. Similar compounds include:
Oroselol: Another furanocoumarin with similar bioactive properties but differing in its substituent groups.
Columbianetin: Known for its anti-inflammatory and antimicrobial activities, structurally similar but with different functional groups.
Angelidiol: A furanocoumarin with distinct hydroxyl groups, contributing to its unique biological effects.
Properties
IUPAC Name |
8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXMMDATRQQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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